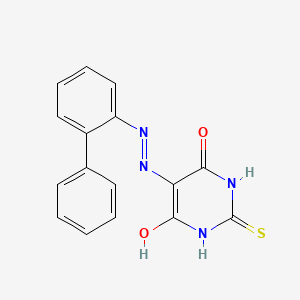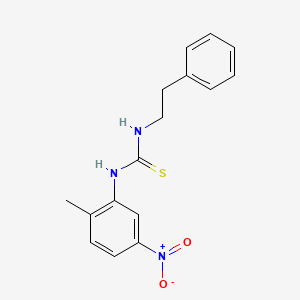
2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is a heterocyclic organic compound that belongs to the oxazine family. This compound has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and chemical biology.
Aplicaciones Científicas De Investigación
2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its anti-cancer, anti-inflammatory, and anti-viral properties. In material science, it has been studied for its potential use in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In chemical biology, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions and other small molecules.
Mecanismo De Acción
The mechanism of action of 2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed that this compound exerts its biological effects through the modulation of various signaling pathways in cells. For example, it has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. It has also been shown to activate the AMPK pathway, which is involved in the regulation of energy metabolism and cell growth.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-cancer, anti-inflammatory, and anti-viral properties. It has also been shown to modulate the activity of various enzymes, such as protein kinases and phosphatases. In vivo studies have demonstrated that this compound has neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for various applications. However, one of the limitations of using this compound is its potential toxicity. In some studies, high doses of this compound have been shown to induce cytotoxicity and apoptosis in cells.
Direcciones Futuras
There are several future directions for the research on 2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one. One potential direction is the development of new synthetic methods for this compound, which could improve its yield and purity. Another potential direction is the investigation of its potential applications in the development of organic electronic devices, such as OLEDs and OFETs. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions and other small molecules could also be explored. Finally, the potential toxicity of this compound should be further investigated to determine its safety for use in various applications.
Métodos De Síntesis
The synthesis of 2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one involves the reaction between 4-nitrobenzaldehyde and 4-ethoxyphenylacetic acid in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the oxazine ring. The yield of this reaction is typically high, and the purity of the product can be easily achieved through recrystallization.
Propiedades
IUPAC Name |
2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-1,3-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-2-24-15-9-5-13(6-10-15)18-19-16(11-17(21)25-18)12-3-7-14(8-4-12)20(22)23/h3-11H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIOCBASFUWOKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=CC(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-ethoxyphenyl)-4-(4-nitrophenyl)-6H-1,3-oxazin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731175.png)
![1-(4-fluorophenyl)-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]piperazine](/img/structure/B5731178.png)
![4-[4-(2-furoyl)-1-piperazinyl]-4-oxo-2-butenoic acid](/img/structure/B5731181.png)

![N-(2-methoxyphenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5731189.png)
![N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5731193.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(2-furyl)acrylamide](/img/structure/B5731199.png)


![N-(2-chlorobenzyl)-N-[4-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5731235.png)

![3-(3,4-dimethoxyphenyl)-N-({1-[3-(3,4-dimethoxyphenyl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5731255.png)
![2-chloro-N-cyclohexyl-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5731260.png)
